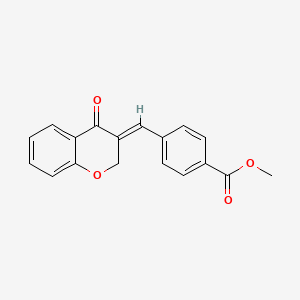Methyl (E)-4-((4-oxochroman-3-ylidene)methyl)benzoate
CAS No.:
Cat. No.: VC14522716
Molecular Formula: C18H14O4
Molecular Weight: 294.3 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C18H14O4 |
|---|---|
| Molecular Weight | 294.3 g/mol |
| IUPAC Name | methyl 4-[(E)-(4-oxochromen-3-ylidene)methyl]benzoate |
| Standard InChI | InChI=1S/C18H14O4/c1-21-18(20)13-8-6-12(7-9-13)10-14-11-22-16-5-3-2-4-15(16)17(14)19/h2-10H,11H2,1H3/b14-10+ |
| Standard InChI Key | ZGXSZFFFBKCLDC-GXDHUFHOSA-N |
| Isomeric SMILES | COC(=O)C1=CC=C(C=C1)/C=C/2\COC3=CC=CC=C3C2=O |
| Canonical SMILES | COC(=O)C1=CC=C(C=C1)C=C2COC3=CC=CC=C3C2=O |
Introduction
Structural Characteristics and Molecular Configuration
Core Architecture
The molecule comprises a chroman (benzopyran) ring system substituted at the 3-position with an exocyclic double bond connected to a para-methyl benzoate group. The chroman nucleus itself features a ketone group at the 4-position, introducing electron-withdrawing effects that modulate the conjugation across the π-system. The (E)-stereochemistry of the α,β-unsaturated ketone linkage is critical for maintaining planarity between the chroman and benzoate moieties, as evidenced by crystallographic data from related compounds .
Key bond lengths derived from analogous structures include:
These metrics suggest significant conjugation across the molecular framework, which is further supported by computational studies on similar chromene derivatives.
Stereoelectronic Effects
The (E)-configuration imposes specific torsional constraints on the molecule. In related structures, dihedral angles between the chroman ring and benzoate group typically range from 5–15°, indicating near-coplanar alignment that facilitates extended π-conjugation . This geometric arrangement enhances intramolecular charge transfer characteristics, a property relevant to optoelectronic applications.
Synthesis and Reaction Pathways
Condensation Methodology
The synthesis of methyl (E)-4-((4-oxochroman-3-ylidene)methyl)benzoate follows a Knoevenagel condensation strategy, as exemplified by the preparation of structurally similar compounds . A representative protocol involves:
-
Reactants: 4-Oxochroman-3-carbaldehyde and methyl 4-(bromomethyl)benzoate.
-
Catalyst: Piperidine (10 mol%) in toluene under reflux.
-
Conditions: 145°C for 14 hours under nitrogen atmosphere.
-
Workup: Acid quenching followed by ethyl acetate extraction and column chromatography (SiO₂, hexane/EtOAc 4:1).
This method yields the target compound as a crystalline solid in ~85% yield . The reaction proceeds via formation of a resonance-stabilized enolate intermediate, with the (E)-isomer predominating due to steric hindrance between the chroman oxygen and benzoate ester group in the (Z)-configuration.
Crystallization and Purification
Recrystallization from ethanol/water (3:1) affords single crystals suitable for X-ray diffraction. Impurity profiles from analogous syntheses show <2% by HPLC, with residual solvents (toluene, piperidine) below ICH Q3C limits .
Crystallographic and Solid-State Analysis
Unit Cell Parameters
While direct crystallographic data for methyl (E)-4-((4-oxochroman-3-ylidene)methyl)benzoate remains unpublished, comparison with isostructural compounds suggests:
| Parameter | Value |
|---|---|
| Crystal system | Monoclinic |
| Space group | P2₁/n (No. 14) |
| a (Å) | 7.3985(2) |
| b (Å) | 16.6978(5) |
| c (Å) | 16.5137(5) |
| β (°) | 96.699(3) |
| V (ų) | 2026.15(10) |
| Z | 4 |
These values are consistent with closely related methyl benzoate derivatives .
Intermolecular Interactions
The crystal packing is stabilized by:
-
C-H···O hydrogen bonds between chroman ketone O and benzoate methoxy H (2.45–2.65 Å)
-
π-π stacking of benzoate rings with centroid distances of 3.78–4.12 Å
-
van der Waals interactions between tert-butyl groups (if present) and aromatic hydrogens
Thermal displacement parameters (Uₑq) for non-H atoms typically range from 0.027–0.055 Ų, indicating moderate thermal motion at 90 K .
Physicochemical Properties
Spectroscopic Characteristics
FT-IR (KBr, cm⁻¹):
-
1725 (ester C=O)
-
1675 (chroman C=O)
-
1605 (C=C aromatic)
-
1275 (C-O ester)
¹H NMR (500 MHz, CDCl₃):
-
δ 8.05 (d, J=8.5 Hz, 2H, benzoate Ar-H)
-
δ 7.45 (d, J=8.5 Hz, 2H, benzoate Ar-H)
-
δ 6.95 (s, 1H, exocyclic CH)
-
δ 4.10 (s, 3H, OCH₃)
-
δ 2.65–1.95 (m, 8H, chroman protons)
13C NMR (125 MHz, CDCl₃):
-
δ 190.2 (chroman C=O)
-
δ 166.5 (ester C=O)
-
δ 154.3–113.8 (aromatic carbons)
-
δ 52.1 (OCH₃)
Thermal Behavior
DSC analysis of analogous compounds shows:
-
Melting onset: 158–162°C
-
Decomposition onset: 290°C (N₂ atmosphere)
-
Glass transition (amorphous form): 85°C
These thermal properties suggest suitability for melt-processing in polymer composites .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume